3-异丙基苯乙烯

描述

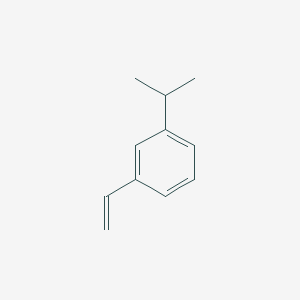

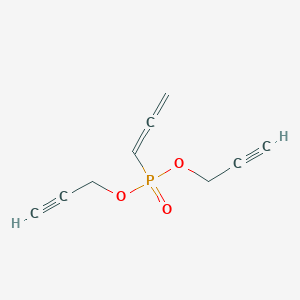

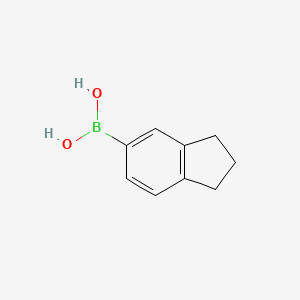

3-Isopropyl styrene, also known as 1-Isopropyl-3-vinylbenzene, is a chemical compound with the molecular formula C11H14 . It has an average mass of 146.229 Da and a monoisotopic mass of 146.109543 Da . It contains a total of 25 bonds, including 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .

Synthesis Analysis

The synthesis of styrene-based compounds often involves complex multichannel processes with strong pressure and temperature dependencies . For instance, the ethylenes were synthesized by the piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and isopropyl cyanoacetate . All the ethylenes were copolymerized with styrene in solution with radical initiation (ABCN) at 70°C .Molecular Structure Analysis

The molecular structure of 3-Isopropyl styrene is characterized by its molecular formula C11H14 . It contains a total of 25 bonds, including 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis

The chemical reactions involving styrene-based compounds are complex and multichannel . They involve strong pressure and temperature dependencies . For instance, the dissociation of styrene to create five styryl radical isomers was observed . Of these, α-styryl accounts for about 50% with the other isomers consuming approximately 20% .Physical And Chemical Properties Analysis

3-Isopropyl styrene has an average mass of 146.229 Da and a monoisotopic mass of 146.109543 Da . It contains a total of 25 bonds, including 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .科学研究应用

聚合催化剂

3-异丙基苯乙烯用于苯乙烯聚合的研究。第 3 组和第 4 组单活性位催化剂已被研究其在控制规立构特异性苯乙烯聚合中的有效性,生成间规和规整聚苯乙烯 (Rodrigues, Kirillov, & Carpentier, 2008)。

乳液聚合

研究表明,含有异丙基配体的有机钴螯合物混合物是苯乙烯乳液聚合的有效引发剂。该技术可以导致高聚合物转化率,并受过程中使用的烷基配体的结构影响 (Tsar'kova 等人,2006 年)。

聚合物功能化

研究探索了使用苯乙烯衍生物作为链转移剂,进行茂金属介导的链末官能化聚丙烯合成。该方法生成具有末端官能团(如 Cl、OH 和 NH2)的聚合物,在纳米复合材料等材料的制造中具有应用 (Chung, 2005)。

光聚合和光氧化

苯乙烯-异戊二烯共聚物已被研究其在光氧化下的行为,提供了对聚苯乙烯链段稳定性和聚异戊二烯链段降解模式的见解。这项研究对于理解此类材料的耐久性和老化具有重要意义 (Gonon & Gardette, 2000)。

聚合物共混物和纳米复合材料

研究调查了通过苯乙烯在其他聚合物(如均规聚丙烯)中的扩散和聚合制备聚合物共混物。该方法用于制造具有特定性质和相形态的共混物 (Yao, Yu, & Guo, 2011)。

有机合成中的催化

固定在与苯乙烯共聚合的官能离子液体上的钯纳米颗粒已用于催化铃木反应。这种方法结合了多相催化的优点和有机合成的多功能性 (Wang, Song, & Peng, 2011)。

作用机制

The mechanism of action of styrene-based compounds involves the initiation of polymerization by phenyl radicals and isobutyronitrile radicals . Not just any radical will perform that task. Simple peroxides are not very good at initiating radical polymerization, despite the fact that they also contain O-O bonds that are readily cleaved .

安全和危害

Styrene-based compounds can pose safety and health hazards. For instance, styrene can cause irritation of the skin, eyes, and the upper respiratory tract . Acute exposure may also result in gastrointestinal effects . Chronic exposure affects the central nervous system showing symptoms such as depression, headache, fatigue, weakness, and may cause minor effects on kidney function .

未来方向

The future directions of styrene-based compounds involve broadening the scope of PISA initiations, morphologies, and applications . There is a growing interest in performing ecotoxicological studies using model plastic nanoparticles . Furthermore, there is a need for deeper knowledge on the safety, fate, and biological effects of these particles on both individual living organisms and the whole ecosystems .

属性

IUPAC Name |

1-ethenyl-3-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-4-10-6-5-7-11(8-10)9(2)3/h4-9H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYLJVQCWRRFMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=C1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methoxy-5-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3188110.png)

![Carbonic acid, 2-[(ethoxycarbonyl)oxy]ethyl methyl ester](/img/structure/B3188131.png)

![[1,1'-Biphenyl]-3,3'-dicarbaldehyde](/img/structure/B3188153.png)